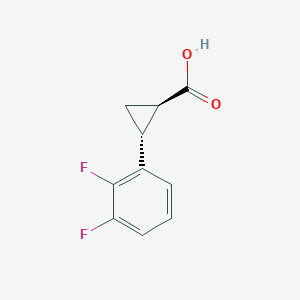

(1R,2R)-2-(2,3-二氟苯基)环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropane derivatives, including fluorinated variants, involves strategic methods to incorporate the cyclopropane ring and fluorine atoms into the compound efficiently. One approach involves the deoxyfluorination of carboxylic acids using a bench-stable fluorination reagent, CpFluor, to afford various acyl fluorides. This method enables the transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids to corresponding acyl fluorides under neutral conditions, showcasing the versatility in synthesizing fluorinated compounds (Wang et al., 2021).

Molecular Structure Analysis

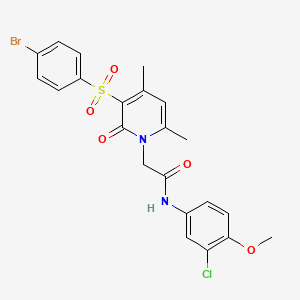

The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imparts significant strain and unique reactivity to these molecules. X-ray diffraction methods have been utilized to determine the structure of similar compounds, revealing that the plane of the carboxylic group is nearly orthogonal to the plane of the cyclopropane ring. This orientation and the dihedral angles between phenyl rings and the cyclopropane ring contribute to the compound's unique chemical behavior (Ries & Bernal, 1985).

Chemical Reactions and Properties

Cyclopropane derivatives, particularly fluorinated ones, exhibit a range of chemical reactions due to the high reactivity of the cyclopropane ring and the influence of fluorine atoms. These reactions include ring-opening, functionalization, and transformation into other functional groups, which are pivotal in organic synthesis and the development of new materials and pharmaceuticals. The synthesis and study of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid highlight the increased reactivity and potential for inhibition of ACC deaminase, demonstrating the compound's utility in biochemical applications (Liu et al., 2015).

Physical Properties Analysis

The physical properties of "(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid" and similar compounds are influenced by the presence of the cyclopropane ring and fluorine atoms. These properties include melting points, boiling points, solubility in various solvents, and stability under different conditions. The cyclopropane ring contributes to the compound's rigidity, while fluorine atoms affect its polarity and intermolecular interactions, impacting its physical state and behavior in chemical reactions.

Chemical Properties Analysis

The chemical properties of fluorinated cyclopropane derivatives are significantly influenced by the electron-withdrawing effect of fluorine atoms, which can stabilize adjacent positive charges and affect the acidity of protons. This characteristic enables selective reactivity and functionalization at specific sites within the molecule, making fluorinated cyclopropanes valuable building blocks in organic synthesis. The incorporation of fluorine not only alters the compound's reactivity but also its pharmacokinetic profile, making it a topic of interest in drug discovery and development (Thomson et al., 2018).

科学研究应用

手性中间体合成

(1R,2R)-2-(2,3-二氟苯基)环丙烷-1-羧酸被用作Ticagrelor的合成中间体,Ticagrelor是一种有效治疗急性冠状动脉综合征的药物。已经确定了一种酮还原酶(KRED),用于将相关化合物转化为手性醇,然后可以用于合成这种化合物。这种酶促反应以其高生产力、环保性和在工业环境中的适用性而闻名(Guo et al., 2017)。

衍生物的生物评价

环丙烷羧酸酯的衍生物,与(1R,2R)-2-(2,3-二氟苯基)环丙烷-1-羧酸密切相关,已经合成并评估其对碳酸酐酶和乙酰胆碱酯酶等酶的抑制作用。这些酶在治疗阿尔茨海默病和帕金森病等疾病中具有重要作用。该研究探讨了这些化合物在制药应用中的潜力(Boztaş等,2019)。

受限环丙烷类似物的合成

环丙烷环,如(1R,2R)-2-(2,3-二氟苯基)环丙烷-1-羧酸中所含,用于限制生物活性化合物的构象,增强其活性。已经进行了这类类似物的合成研究,这些类似物在改善生物活性构象理解方面具有潜在用途(Kazuta et al., 2002)。

合成中的水解分离

水解分离过程在(1R,2R)-2-(2,3-二氟苯基)环丙烷-1-羧酸的合成中很重要,已经使用像南极酵母脂肪酶B(CALB)这样的酶来开发这一过程。这一过程因其高效性和在合成光学纯环丙烷羧酸中的潜在应用而显著(Wang et al., 2019)。

属性

IUPAC Name |

(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOJFERUHBBKLX-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |

CAS RN |

1955548-02-3 |

Source

|

| Record name | rac-(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)

![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)

![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)